![molecular formula C6H8BrNS B2364734 2-Bromo-4-isopropylthiazole CAS No. 1026598-63-9](/img/structure/B2364734.png)
2-Bromo-4-isopropylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-isopropylthiazole is a chemical compound with the molecular formula C6H8BrNS and a molecular weight of 206.11 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H8BrNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3
. This indicates that the compound contains a thiazole ring with a bromine atom at the 2-position and an isopropyl group at the 4-position . Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 214.8±9.0 °C and a predicted density of 1.489±0.06 g/cm3 . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Antitubercular and Antimicrobial Activity
A key application of 2-Bromo-4-isopropylthiazole derivatives is in the field of medicine, particularly as potential antibacterial, antifungal, and antitubercular agents. Studies have synthesized various analogs and derivatives of 4-isopropylthiazole, demonstrating their efficacy against Mycobacterium tuberculosis and other bacterial and fungal strains. For instance, certain compounds exhibited significantly greater antitubercular efficacy than their parent compounds, indicating the importance of the substituted 4-isopropylthiazole-2-carbohydrazide moiety in enhancing antitubercular properties (Mallikarjuna et al., 2009). Another study synthesized derivatives clubbed with 1,2,4-triazole and 1,3,4-oxadiazole, finding them to possess good or moderate antibacterial inhibition and excellent antifungal activity (Suresh Kumar et al., 2010).
Antiviral and Fungicidal Properties
This compound derivatives have also been studied for their antiviral and fungicidal activities. A compound synthesized with this structure showed good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Anticancer Potential
The derivatives of this compound have been explored for their potential in cancer treatment. Research on bromothiazole derivatives, including those with amino acids and with the core of nitazoxanide, revealed concentration-dependent decreases in cell proliferation and viability in human adenocarcinoma-derived cell lines, suggesting their potential as anticancer agents (Vale et al., 2017).
Other Applications
Additional research applications include the synthesis of new compounds with potential as β-adrenergic receptor antagonists (Conti et al., 1998), exploration in the field of organic chemistry for the synthesis of intermediates in drug development (Chenhon, 2015), and studies on the metabolic pathways of related compounds (Carmo et al., 2005).
Safety and Hazards
The safety information for 2-Bromo-4-isopropylthiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 2-Bromo-4-isopropylthiazole are not available in the retrieved data, thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives, investigation of their biological activities, and exploration of their mechanisms of action .
properties
IUPAC Name |
2-bromo-4-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIPUVSYKDLNDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.